molecular formula C11H18O B1196586 2-Hexyl-2-cyclopenten-1-one CAS No. 95-41-0

2-Hexyl-2-cyclopenten-1-one

Cat. No. B1196586
CAS RN: 95-41-0
M. Wt: 166.26 g/mol
InChI Key: VGECIEOJXLMWGO-UHFFFAOYSA-N
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Description

2-Hexyl-2-cyclopenten-1-one is a cyclic ketone that is widely used in various scientific research applications. It is a colorless liquid with a strong odor and is primarily used for its unique flavor properties.

Scientific Research Applications

  • Polysaccharide Derivation during Kraft Pulping

    2-Hexyl-2-cyclopenten-1-one and its derivatives were identified in small amounts in the chloroform extract of spent liquor from kraft pulping of pine wood. Their formation from polysaccharides was confirmed, suggesting a role in the chemical processing of wood (Niemelä, 1988).

  • Organometallic Compounds in Organic Synthesis

    This compound has been involved in the synthesis of organic molecules, particularly in the formation of 2-(substituted)-2-cyclopenten-1-one, which has potential applications in organic chemistry (Birch et al., 1980).

  • Study of Molecular Spectra and Tautomerism

    this compound has been studied for its chemical similarities to hydroxypyrones, particularly in the formation of biologically active metal complexes. Quantum mechanical studies have been conducted to understand its molecular structure and spectroscopic properties (Zborowski et al., 2012).

  • Potential Antiviral Compounds

    It has been used as a starting material in synthesizing 2′-branched-carbocyclic nucleosides, a new class of molecules with potential antiviral properties (Meillon et al., 2005).

  • Vibrational Study in Liquid and Solid State

    The compound's ir and Raman spectra in liquid and solid states have been measured, providing insights into its molecular disorder and phase transitions in the solid state (Cataliotti et al., 1984).

  • Catalytic Hydrogenation Studies

    Research has been conducted on the hydrogenation of this compound using nickel catalysts with deuterium, which is significant in catalysis and chemical synthesis (Hirota et al., 1977).

Safety and Hazards

The safety data sheet for 2-Hexyl-2-cyclopenten-1-one indicates that it may cause skin irritation (H315) . It is classified as a combustible liquid .

Biochemical Analysis

Biochemical Properties

2-Hexyl-2-cyclopenten-1-one plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with heat shock proteins (Hsp70), which are involved in protein folding and protection against stress-induced damage . The nature of these interactions suggests that this compound may act as an inducer of Hsp70, thereby enhancing the cell’s ability to cope with stress .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the heat shock response, leading to increased expression of heat shock proteins . This activation can protect cells from stress-induced apoptosis and promote cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the regulatory regions of heat shock protein genes, thereby enhancing their transcription . Additionally, this compound may inhibit certain enzymes involved in stress response pathways, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing stress resistance and promoting cell survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have protective effects against stress-induced damage . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been identified, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter metabolite levels, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . These interactions are crucial for its function and effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, as it allows this compound to interact with key biomolecules involved in stress response and cellular protection .

properties

IUPAC Name

2-hexylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGECIEOJXLMWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052640
Record name 2-Hexylcyclopent-2-enone
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Molecular Weight

166.26 g/mol
Source PubChem
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CAS RN

95-41-0
Record name 2-Hexyl-2-cyclopenten-1-one
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Record name Dihydro-isojasmone
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Record name Dihydroisojasmone
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Record name 2-Cyclopenten-1-one, 2-hexyl-
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Record name 2-Hexylcyclopent-2-enone
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Record name 2-hexylcyclopent-2-enone
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Record name 2-HEXYL-2-CYCLOPENTEN-1-ONE
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Synthesis routes and methods I

Procedure details

The above prepared mixture (25 parts) was admixed with p-toluenesulfonic acid (1.25 parts) and toluene (75 parts) and refluxed for 2 hours, during which by-produced water was eliminated by azeotropic distillation. The reaction mixture was treated as in Example 1 to give 2-n-hexyl-2-cyclopentenone in a yield of 97 %.
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Synthesis routes and methods II

Procedure details

In a 30 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyhexyl)cyclopentanone (20 g) synthesized in Reference Example 2 and iodine (5 mg), followed by 6 hours of the reaction at 150° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 15.3 g of 2-hexyl-2-cyclopentenone (GC purity: 99.1%).
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Synthesis routes and methods III

Procedure details

In a 50 ml three-neck flask fitted with a thermometer, a condenser and a stirrer were placed 2-hexylidenecyclopentanone (15 g) synthesized in Reference Example 5 and bromine (0.03 g), followed by 6 hours of the reaction at 100-120° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 12.5 g of 2-hexyl-2-cyclopentenone (GC purity: 98.5%).
Name
2-hexylidenecyclopentanone
Quantity
15 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hexyl-2-cyclopenten-1-one
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Reactant of Route 6
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Q & A

Q1: What is Dihydroisojasmone, and why is it reviewed in the scientific literature?

A1: Dihydroisojasmone, also known as 2-Hexyl-2-cyclopenten-1-one, is a fragrance material. The provided research paper focuses on reviewing existing knowledge about this compound. [] This suggests that Dihydroisojasmone is a substance of interest in the fragrance industry, and understanding its properties and potential effects is important for its safe and effective use.

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